LogP Advantage of the 4-Bromophenyl Derivative Over the Unsubstituted Phenyl Analog
The target compound (CAS 111828-05-8) exhibits a calculated logP of 2.2, compared to 1.5 for the direct unsubstituted phenyl analog (CAS 111828-01-4), a difference of +0.7 log units [1]. This increased lipophilicity arises from the electron-withdrawing and hydrophobic character of the 4-bromophenyl substituent and is expected to enhance membrane permeability and blood-brain barrier penetration potential relative to the parent phenyl compound.
| Evidence Dimension | Octanol/water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP 2.2 |
| Comparator Or Baseline | 4-Amino-3-cyanomethylthio-5-phenyl-1,2,4-triazole (CAS 111828-01-4): logP 1.5 |
| Quantified Difference | ΔlogP = +0.7 (47% higher logP for the target) |
| Conditions | Computational prediction reported by MolAid database |
Why This Matters
Higher logP directly influences ADME properties, making the bromophenyl derivative a preferred starting point for medicinal chemistry programs targeting intracellular or CNS-accessible pathways.
- [1] MolAid. 4-Amino-5-(4-bromophenyl)-3-cyanomethylthio-1,2,4-triazole | 111828-05-8 (logP 2.2); MolAid. 4-Amino-3-cyanomethylthio-5-phenyl-1,2,4-triazole | 111828-01-4 (logP 1.5). https://www.molaid.com/MS_1867579; https://www.molaid.com/MS_2866056 (accessed 2026-05-03). View Source
